molecular formula C15H14Cl2FNO3S B2647699 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide CAS No. 1798659-75-2

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2647699
CAS No.: 1798659-75-2
M. Wt: 378.24
InChI Key: BXVQDPOPQQDOAF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is an organic compound with a complex structure, featuring multiple functional groups including chloro, methoxy, and fluorobenzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(2-chlorophenyl)-2-methoxyethanol, which is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-chlorophenyl)benzenesulfonamide
  • 4-fluoro-N-(2-(2-chlorophenyl)-2-methoxyethyl)benzenesulfonamide
  • N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide

Uniqueness

3-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups can enhance its reactivity and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

3-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2FNO3S/c1-22-15(11-4-2-3-5-12(11)16)9-19-23(20,21)10-6-7-14(18)13(17)8-10/h2-8,15,19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVQDPOPQQDOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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